molecular formula C6H13ClSi B3416369 Allyl(chloromethyl)dimethylsilane CAS No. 75422-66-1

Allyl(chloromethyl)dimethylsilane

Cat. No. B3416369
CAS RN: 75422-66-1
M. Wt: 148.70 g/mol
InChI Key: UHHLOVCFFWGSMO-UHFFFAOYSA-N
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Description

Allyl(chloromethyl)dimethylsilane is a useful intermediate for the preparation of α-silyl alcohols, ethers, and amines . It has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers .


Molecular Structure Analysis

The linear formula of Allyl(chloromethyl)dimethylsilane is H2C=CHCH2Si(CH3)2CH2Cl . Its molecular weight is 148.71 .


Chemical Reactions Analysis

Allyl(chloromethyl)dimethylsilane reacts with N,N-dichloroarenesulfonamides to give chloroamination products . It has also been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates) .


Physical And Chemical Properties Analysis

Allyl(chloromethyl)dimethylsilane has a refractive index of n20/D 1.449 (lit.), a boiling point of 63-66 °C/50 mmHg (lit.), and a density of 0.907 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Organosilicon Polymers

Allyl(chloromethyl)dimethylsilane can be used in the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers .

Silylation of Silicic Acid

This compound has been used in the silylation of silicic acid . Silylation is a process that involves the introduction of a silicon-containing group into a molecule, which can enhance the stability and volatility of the compound.

Synthesis of Cyclo-1,1’,4,4’-bis

Allyl(chloromethyl)dimethylsilane has been used in the synthesis of cyclo-1,1’,4,4’-bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene . This compound could have potential applications in the field of materials science.

Construction of 3–7-membered Rings

Allylsilanes, a group of compounds to which Allyl(chloromethyl)dimethylsilane belongs, are actively used in organic synthesis for the construction of 3–7-membered rings as a result of desilylation of oxoallylsilanes .

Safety and Hazards

Allyl(chloromethyl)dimethylsilane is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

Mechanism of Action

Target of Action

Allyl(chloromethyl)dimethylsilane is a versatile reagent used in organic synthesis. Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions . The compound’s active chlorine atom makes it particularly reactive towards nucleophiles .

Mode of Action

The mode of action of Allyl(chloromethyl)dimethylsilane involves its interaction with other organic compounds through nucleophilic substitution reactions . The presence of the active chlorine atom in the molecule allows it to react with various nucleophiles, leading to the formation of new compounds .

Biochemical Pathways

Allyl(chloromethyl)dimethylsilane is primarily used in the synthesis of other organic compounds . It participates in reactions that lead to the formation of new carbon-silicon bonds, contributing to the synthesis of organosilicon polymers . It’s also used in the silylation of silicic acid .

Pharmacokinetics

Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) can influence its behavior in a chemical reaction .

Result of Action

The result of Allyl(chloromethyl)dimethylsilane’s action is the formation of new organic compounds. For example, it has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene and in the O-silylation of phenyl sulfones .

Action Environment

The action of Allyl(chloromethyl)dimethylsilane can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a well-ventilated place and its container should be kept tightly closed . It’s also flammable, so it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

chloromethyl-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHLOVCFFWGSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339494
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl(chloromethyl)dimethylsilane

CAS RN

33558-75-7, 75422-66-1
Record name Allyl(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(chloromethyl)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Allyl(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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